

# Standard Operating Procedure for the Radiosynthesis of [<sup>11</sup>C]CUMI-101

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## Compound of Interest

Compound Name:	Cumi-101
CAS No.:	179756-61-7
Cat. No.:	B1669332

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This document provides a detailed standard operating procedure (SOP) for the radiolabeling of **CUMI-101** with Carbon-11 (<sup>11</sup>C**CUMI-101**), a positron emission tomography (PET) radiotracer for imaging the serotonin 1A (5-HT<sub>1a</sub>) receptor. This protocol is intended for use by trained personnel in a laboratory equipped for radiopharmaceutical production.

## Introduction

[<sup>11</sup>C]**CUMI-101**, or [O-methyl-<sup>11</sup>C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a high-affinity agonist for the 5-HT<sub>1a</sub> receptor. Its radiolabeling with the short-lived positron-emitting isotope Carbon-11 (t<sub>1/2</sub> = 20.4 min) allows for the in vivo visualization and quantification of these receptors using PET. This SOP outlines the automated synthesis, purification, and quality control of [<sup>11</sup>C]**CUMI-101**.

## Materials and Reagents

Material/Reagent	Supplier/Grade	Notes
Desmethyl-CUMI-101 (precursor)	As per in-house synthesis or commercial supplier	High purity is essential
[ <sup>11</sup> C]Methyl Iodide ([ <sup>11</sup> C]CH <sub>3</sub> I) or [ <sup>11</sup> C]Methyl Triflate ([ <sup>11</sup> C]CH <sub>3</sub> OTf)	Produced from a cyclotron	High specific activity
Tetrabutylammonium Hydroxide (TBAH)	1.0 M in Methanol	For use as a base
Dimethylformamide (DMF)	Anhydrous	Reaction solvent
Ethanol (EtOH)	USP grade	For elution and formulation
Saline (0.9% NaCl)	Sterile, USP grade	For final formulation
Water for Injection	Sterile, USP grade	For HPLC mobile phase
Acetonitrile (ACN)	HPLC grade	For HPLC mobile phase
Ammonium Formate	Analytical grade	For HPLC mobile phase buffer
C-18 Sep-Pak Cartridge	e.g., Waters Sep-Pak C18 Plus	For solid-phase extraction
Sterile Millex Filter	0.22 µm	For final product sterilization

## Experimental Protocols

### Automated Radiosynthesis of [<sup>11</sup>C]CUMI-101

The radiosynthesis of [<sup>11</sup>C]CUMI-101 is performed using an automated synthesis module. The following protocol is based on the methylation of the desmethyl precursor using [<sup>11</sup>C]CH<sub>3</sub>I.

Protocol Steps:

- Precursor Preparation: Dissolve 0.7 mg (1.9 µmol) of desmethyl-CUMI-101 and 3 µL of 1.0 M tetrabutylammonium hydroxide in methanol in 80 µL of anhydrous dimethylformamide (DMF)[1].

- Loading into Synthesis Module: Load the precursor solution into the autoloop of the automated synthesis module[1].
- [ $^{11}\text{C}$ ]CH<sub>3</sub>I Trapping: Transfer the cyclotron-produced [ $^{11}\text{C}$ ]CH<sub>3</sub>I to the synthesis module and trap it in the reaction vessel containing the precursor solution.
- Radiomethylation Reaction: Allow the reaction to proceed for 5 minutes at room temperature within the autoloop[1].
- Quenching: After the reaction is complete, quench the reaction mixture by adding the HPLC mobile phase.

## Purification of [ $^{11}\text{C}$ ]CUMI-101 by HPLC

The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

HPLC Conditions:

Parameter	Specification
Column	Semi-preparative C18 column (e.g., Phenomenex Luna C18, 10 $\mu\text{m}$ , 250 x 10 mm)
Mobile Phase	45:55 (v/v) Acetonitrile : 0.1 M Ammonium Formate Buffer (pH 4.5)
Flow Rate	5.0 mL/min
Detection	UV (254 nm) and radiodetector
Expected Retention Time	Approximately 10-12 minutes

Procedure:

- Inject the quenched reaction mixture onto the semi-preparative HPLC column.
- Monitor the elution profile using both UV and radioactivity detectors.
- Collect the fraction corresponding to the [ $^{11}\text{C}$ ]CUMI-101 peak.

## Formulation of the Final Product

The collected HPLC fraction is reformulated into a solution suitable for intravenous injection.

Procedure:

- Dilution: Dilute the collected HPLC fraction with sterile water.
- Solid-Phase Extraction: Pass the diluted solution through a pre-conditioned C-18 Sep-Pak cartridge to trap the [<sup>11</sup>C]CUMI-101.
- Washing: Wash the cartridge with sterile water to remove any residual HPLC solvents.
- Elution: Elute the [<sup>11</sup>C]CUMI-101 from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5-1.0 mL).
- Final Formulation: Dilute the ethanolic solution with sterile saline to a final concentration of ≤10% ethanol[1].
- Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

## Quality Control

A series of quality control tests must be performed on the final product before it can be released for clinical or research use.

Parameter	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless solution, free of particulate matter
pH	pH meter or pH strips	6.0 - 8.0
Radiochemical Purity	Analytical HPLC	≥ 95%
Chemical Purity	Analytical HPLC (UV detection)	Peak corresponding to CUMI-101 should be the major peak; precursor peak should be minimal
Radionuclidic Identity and Purity	Gamma-ray spectroscopy, half-life determination	Principal gamma photon at 511 keV; Half-life of 20.4 ± 1 min
Residual Solvents (Ethanol, DMF)	Gas Chromatography (GC)	Ethanol: < 5000 ppm; DMF: < 880 ppm
Sterility	USP <71>	No microbial growth
Bacterial Endotoxins	USP <85> (LAL test)	≤ 175/V EU/mL (V = maximum recommended dose in mL)

## Quantitative Data Summary

The following table summarizes the typical quantitative data for the radiosynthesis of [<sup>11</sup>C]CUMI-101.

Parameter	Typical Value
Radiochemical Yield (decay-corrected)	20-30% (based on initial [ <sup>11</sup> C]CH <sub>3</sub> I)
Specific Activity	> 37 GBq/μmol (> 1000 Ci/mmol) at the end of synthesis
Total Synthesis Time	30-40 minutes from end of bombardment (EOB)

## Experimental Workflow and Diagrams

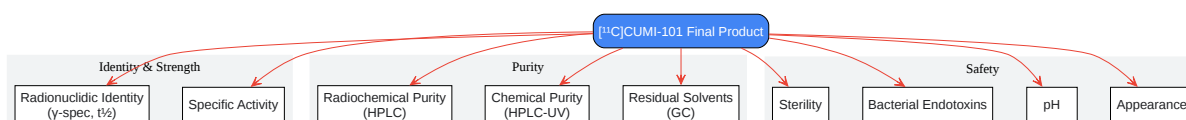
### [<sup>11</sup>C]CUMI-101 Radiolabeling Workflow



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Caption: Automated workflow for the synthesis, purification, and quality control of [<sup>11</sup>C]CUMI-101.

## Logical Relationship of Quality Control Parameters



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Caption: Key quality control parameters for the release of [<sup>11</sup>C]CUMI-101.

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## References

- [1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to  \$\alpha\$ 1 Adrenoceptors in Brain - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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